WAY-660222

Beschreibung

Eigenschaften

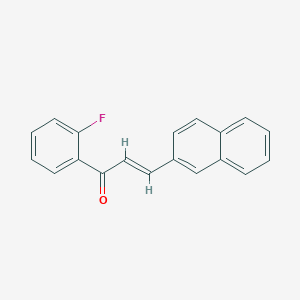

Molekularformel |

C19H13FO |

|---|---|

Molekulargewicht |

276.3 g/mol |

IUPAC-Name |

(E)-1-(2-fluorophenyl)-3-naphthalen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C19H13FO/c20-18-8-4-3-7-17(18)19(21)12-10-14-9-11-15-5-1-2-6-16(15)13-14/h1-13H/b12-10+ |

InChI-Schlüssel |

HURFXPAVEONVQO-ZRDIBKRKSA-N |

Isomerische SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=CC=CC=C3F |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CC=CC=C3F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of WAY-660222: A Technical Whitepaper on a Molecule Shrouded in Obscurity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current publicly available information regarding the mechanism of action of the compound WAY-660222. Despite its commercial availability as a research chemical, a comprehensive review of scientific literature and patent databases reveals a significant lack of published data on its biological activity. While broadly categorized by chemical suppliers as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor with potential antitumor properties, this classification is not substantiated by accessible primary research.

Current Understanding and Information Gap

This compound is identifiable by its CAS number, 867294-23-3. Commercial vendors list it as a small molecule inhibitor. However, extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, as well as global patent repositories, have yielded no specific studies detailing its discovery, characterization, or mechanism of action.

This absence of primary data presents a significant challenge in providing an in-depth technical guide as requested. The core requirements of quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational research.

Postulated Mechanism of Action (Based on Vendor Classification)

Based on its classification as an EGFR kinase inhibitor, one can speculate on a potential mechanism of action. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

A hypothetical mechanism for an EGFR inhibitor like this compound would involve the following signaling pathway:

Caption: Hypothetical EGFR Signaling Pathway and Point of Inhibition by this compound.

In this speculative model, this compound would bind to the intracellular kinase domain of EGFR, preventing its autophosphorylation upon ligand binding. This would block the downstream activation of the Ras-Raf-MEK-ERK signaling cascade, a critical pathway for cell proliferation.

The Path Forward: A Call for Empirical Investigation

The current state of knowledge regarding this compound necessitates foundational research to elucidate its true mechanism of action. The following experimental workflow is proposed for a comprehensive characterization of this molecule.

Caption: Proposed Experimental Workflow for the Characterization of this compound.

3.1. In Vitro Characterization

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the EGFR kinase domain.

-

Enzymatic Kinase Assays: To quantify the inhibitory concentration (IC50) of this compound against EGFR and a panel of other kinases to assess selectivity.

-

Cell-Based Proliferation Assays: To measure the effect of this compound on the growth of cancer cell lines known to be dependent on EGFR signaling.

-

Western Blot Analysis: To confirm the on-target effect by assessing the phosphorylation status of EGFR and its downstream effectors (e.g., ERK, AKT) in treated cells.

3.2. In Vivo Evaluation

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

-

Tumor Xenograft Models: To evaluate the in vivo anti-tumor efficacy of this compound in mice bearing tumors derived from EGFR-dependent cancer cell lines.

-

Toxicology Studies: To assess the safety profile and determine the maximum tolerated dose (MTD) of the compound.

Conclusion

This compound remains a molecule of speculative function. While categorized as an EGFR kinase inhibitor by commercial entities, the absence of publicly available scientific data makes it impossible to provide a definitive and detailed technical guide on its mechanism of action. The information presented herein is based on the unverified classification of the compound. A thorough experimental investigation, as outlined above, is required to elucidate the true pharmacological profile of this compound and to validate its potential as a therapeutic agent. Until such data becomes available, its use in research should be approached with the understanding that its purported mechanism of action is not yet scientifically established.

Unveiling the Profile of WAY-660222: A Technical Guide to a Putative EGFR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed public domain data regarding the specific quantitative properties and experimental protocols for the compound designated as WAY-660222 is limited. This guide provides a comprehensive framework for the characterization of an epidermal growth factor receptor (EGFR) kinase inhibitor, using established methodologies and representative data structures. The experimental protocols and data tables presented herein are illustrative of the types of analyses performed for such compounds and should be adapted based on specific laboratory conditions and research objectives.

Executive Summary

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers.[3] Small molecule EGFR tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the kinase domain have emerged as a critical class of targeted cancer therapeutics.[1][3] This technical guide outlines the essential properties and experimental evaluation of a putative EGFR kinase inhibitor, exemplified by this compound. It covers the core biochemical and cellular characterization, including inhibitory potency, kinase selectivity, and impact on downstream signaling pathways, providing a foundational understanding for researchers in the field of oncology drug discovery.

Core Properties of an EGFR Kinase Inhibitor

A thorough characterization of an EGFR kinase inhibitor involves determining its potency against the target enzyme, its selectivity across the human kinome, and its efficacy in a cellular context.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting the enzymatic activity of EGFR. This is typically determined through in vitro kinase assays.

Table 1: Representative Biochemical Potency of an EGFR Kinase Inhibitor

| Target Kinase | IC50 (nM) | Assay Conditions |

| Wild-Type EGFR | 10 | 10 µM ATP, Recombinant human EGFR |

| EGFR (L858R) | 5 | 10 µM ATP, Recombinant human EGFR |

| EGFR (T790M) | 500 | 10 µM ATP, Recombinant human EGFR |

| EGFR (C797S) | >10000 | 10 µM ATP, Recombinant human EGFR |

Note: The values presented are hypothetical and serve as an example of expected data.

Kinase Selectivity Profile

To assess the specificity of an inhibitor, it is crucial to profile it against a panel of other kinases. High selectivity is desirable to minimize off-target effects.

Table 2: Representative Kinase Selectivity Profile

| Kinase | % Inhibition @ 1 µM |

| EGFR | 98% |

| HER2 | 85% |

| HER4 | 70% |

| SRC | 25% |

| ABL1 | 15% |

| CDK2 | <10% |

| MAPK1 | <10% |

Note: The values presented are hypothetical and serve as an example of expected data.

Cellular Activity

The efficacy of an inhibitor within a cellular environment is assessed through various assays that measure the inhibition of cell proliferation and the modulation of EGFR signaling pathways.

Table 3: Representative Cellular Activity

| Cell Line | EGFR Status | GI50 (µM) |

| A431 | Wild-Type (amplified) | 0.1 |

| NCI-H1975 | L858R/T790M | 2.5 |

| PC-9 | del E746-A750 | 0.05 |

| SW620 | Wild-Type | >10 |

Note: The values presented are hypothetical and serve as an example of expected data. GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization of a kinase inhibitor.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Methodology:

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain (wild-type and mutant forms).

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

ATP solution.

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Test compound (this compound) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 5 µL of kinase buffer containing the EGFR enzyme to each well of a 384-well plate.

-

Add 1 µL of the diluted test compound to the respective wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.

Methodology:

-

Reagents and Materials:

-

Cancer cell lines with known EGFR status.

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum.

-

Test compound (this compound) dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTS reagent).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the existing medium with the medium containing the test compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of cell growth inhibition against the logarithm of the compound concentration to determine the GI50 value.

-

Signaling Pathway and Experimental Workflow Visualization

Visual diagrams are essential for understanding the complex biological pathways and experimental processes involved in inhibitor characterization.

Caption: EGFR Signaling Pathway and Mechanism of Inhibition.

Caption: Drug Discovery Workflow for an EGFR Inhibitor.

References

Unveiling the Downstream Cascade: A Technical Guide to EGFR Inhibitor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-660222 is identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, positioning it as a molecule of interest for anti-cancer therapy. As a small molecule tyrosine kinase inhibitor (TKI), its mechanism of action is centered on binding to the ATP-binding pocket of the EGFR's intracellular kinase domain. This competitive inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis. While specific preclinical data on this compound is not extensively available in the public domain, this guide will provide an in-depth overview of the core downstream signaling pathways typically affected by EGFR inhibitors, offering a foundational understanding for research and development professionals.

The two primary signaling axes downstream of EGFR are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[1][2] Inhibition of EGFR by compounds like this compound is expected to modulate these critical pathways, leading to a reduction in tumor cell proliferation and survival.

Core Downstream Signaling Pathways of EGFR Inhibitors

The Ras-Raf-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival.[2] Upon EGFR activation, the receptor recruits adaptor proteins like Grb2, which in turn activates the GTPase Ras. Activated Ras triggers a phosphorylation cascade, sequentially activating Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors that drive cell cycle progression.

An EGFR inhibitor like this compound would block the initial step of this cascade, leading to a decrease in the levels of phosphorylated MEK and ERK.

The PI3K-Akt-mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical downstream effector of EGFR, primarily regulating cell survival, growth, and apoptosis.[1][3] Activated EGFR recruits and activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a host of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like Bad.

Inhibition of EGFR by this compound would prevent the activation of PI3K, leading to reduced levels of phosphorylated Akt and its downstream effectors.

Quantitative Data Presentation

The following tables represent the types of quantitative data that would be generated in preclinical studies to characterize the activity of an EGFR inhibitor like this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| Wild-Type EGFR | Data not available |

| L858R Mutant EGFR | Data not available |

| T790M Mutant EGFR | Data not available |

| HER2 | Data not available |

| VEGFR2 | Data not available |

Table 2: Cellular Proliferation Inhibition

| Cell Line | EGFR Status | IC50 (nM) |

| A431 | Wild-Type (amplified) | Data not available |

| NCI-H1975 | L858R/T790M Mutant | Data not available |

| HCC827 | Exon 19 Deletion | Data not available |

| MCF-7 | Wild-Type (low expression) | Data not available |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's activity. Below are standard protocols used to investigate the downstream signaling of EGFR inhibitors.

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling pathways.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., A431, NCI-H1975) in 6-well plates and allow them to adhere overnight. Starve cells in serum-free media for 24 hours. Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Stimulate with EGF (100 ng/mL) for 15 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on cell viability and growth.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value using a non-linear regression curve fit.

Conclusion

While specific data for this compound remains limited in publicly accessible sources, its classification as an EGFR kinase inhibitor provides a strong framework for understanding its expected biological effects. The inhibition of the MAPK and PI3K/Akt signaling pathways is a hallmark of this class of drugs and is central to their anti-tumor activity. The experimental protocols and data presentation formats outlined in this guide provide a comprehensive template for the preclinical evaluation of this compound and other novel EGFR inhibitors, facilitating a thorough characterization of their mechanism of action and downstream signaling effects. Further preclinical studies are necessary to fully elucidate the specific molecular interactions and therapeutic potential of this compound.

References

The Enigmatic Role of WAY-660222 in Cancer Cell Proliferation: A Review of Available Data

For Immediate Release

[City, State] – [Date] – WAY-660222, a compound identified as a potential epidermal growth factor receptor (EGFR) kinase inhibitor and antitumor agent, remains a molecule of significant interest yet limited public research in the field of oncology. This technical guide aims to collate and present the currently available information regarding the role of this compound in cancer cell proliferation, addressing the needs of researchers, scientists, and drug development professionals. However, it is critical to note at the outset that detailed, publicly accessible scientific literature specifically investigating the biological effects of this compound is exceptionally scarce.

While the compound is available through various chemical suppliers, comprehensive studies detailing its mechanism of action, quantitative efficacy, and specific impact on cancer cell signaling pathways have not been identified in peer-reviewed journals, patent databases, or conference proceedings. This guide, therefore, serves to highlight this knowledge gap and provide a framework for potential future investigation.

Core Compound Information

This compound is classified as a potential EGFR kinase inhibitor. EGFR is a critical signaling protein that, when dysregulated, plays a pivotal role in the proliferation, survival, and metastasis of various cancer types. The inhibition of EGFR kinase activity is a clinically validated strategy in oncology. The chemical structure of this compound suggests it may belong to the chalcone (B49325) class of compounds, which are known to possess a wide range of biological activities, including anticancer properties.

Quantitative Data on Proliferative Inhibition

A thorough search of scientific databases has yielded no specific quantitative data, such as IC50 or EC50 values, for this compound in any cancer cell line. This information is fundamental to understanding the potency and selectivity of a potential anticancer agent. In the absence of such data, a comparative analysis with other known EGFR inhibitors is not possible.

Table 1: Summary of Proliferative Inhibition Data for this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

This table is provided as a template for future research findings. Currently, no public data is available to populate it.

Experimental Protocols for a Hypothetical Investigation

Given the absence of published experimental work, this section outlines a series of standard, yet hypothetical, methodologies that would be essential to characterize the role of this compound in cancer cell proliferation.

Cell Proliferation Assay (MTS/MTT Assay)

This assay would be a primary step to determine the cytotoxic and cytostatic effects of this compound on various cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, U87 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

Reagent Incubation: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cancer cells to form colonies.

-

Cell Seeding: Plate a low density of cancer cells (e.g., 500-1000 cells) in 6-well plates.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for the duration of colony formation (typically 10-14 days).

-

Colony Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

EGFR Kinase Activity Assay

A biochemical assay would confirm the direct inhibitory effect of this compound on EGFR kinase activity.

-

Reaction Setup: In a microplate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding ATP.

-

Detection: After a defined incubation period, measure the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or a luminescence-based ADP detection assay.

-

Analysis: Determine the IC50 of this compound for EGFR kinase inhibition.

Visualizing Potential Mechanisms and Workflows

While the specific signaling pathways affected by this compound are unknown, we can create diagrams representing the hypothetical mechanism of action and experimental workflows based on its classification as an EGFR inhibitor.

WAY-660222: An Obscure Antitumor Agent Awaiting Scientific Elucidation

For researchers, scientists, and drug development professionals, WAY-660222 (CAS 867294-23-3) presents a molecule of interest with limited publicly available research data. Currently identified as a potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitor and an antitumor agent, its detailed pharmacological profile, mechanism of action, and comprehensive experimental data remain largely unpublished in scientific literature. This technical overview consolidates the available information and highlights the significant gaps in current knowledge, pointing towards future research directions.

Core Compound Information

This compound is a small molecule with the chemical formula C₁₉H₁₃FO and a molecular weight of 276.30 g/mol . Its basic chemical and physical properties are summarized in the table below, primarily sourced from chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 867294-23-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₃FO | [1][3][5] |

| Molecular Weight | 276.30 | [1][3] |

| Description | EGFR kinase inhibitor; antitumor agent | [3] |

Biological Activity and Mechanism of Action: A Knowledge Gap

The lack of published research on this compound means that its precise mechanism of action is unknown. Key questions that remain unanswered include:

-

Does it act as a reversible or irreversible inhibitor?

-

Is it selective for wild-type EGFR or specific mutant forms?

-

What are its effects on downstream signaling pathways such as the MAPK and PI3K/Akt pathways?

Without this information, a diagram of its signaling pathway cannot be constructed.

Experimental Data and Protocols: A Call for Research

A thorough search of scientific databases and patent literature did not yield any specific experimental protocols or quantitative data from in vitro or in vivo studies involving this compound. To characterize this compound, a series of standard assays would be required. The following represents a hypothetical experimental workflow that researchers could employ.

References

In-depth Technical Guide: WAY-660222 Target Specificity and Selectivity

Disclaimer: Information regarding the specific molecular target and biological activity of WAY-660222 is not available in the public scientific literature. While some commercial suppliers list this compound as an "EGFR kinase inhibitor," extensive searches for primary research articles or patents detailing its discovery, characterization, and mechanism of action have yielded no specific data. The information presented here is based on general principles of kinase inhibitor characterization and should be considered hypothetical in the absence of specific experimental evidence for this compound.

Executive Summary

This compound is a small molecule that has been designated by some commercial vendors as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. However, a comprehensive review of publicly accessible scientific databases and patent literature does not provide primary data to substantiate this claim. This guide, therefore, outlines the typical experimental framework and data presentation that would be necessary to rigorously define the target specificity and selectivity of a compound like this compound. The methodologies and data visualizations provided are based on established practices in drug discovery and chemical biology for characterizing kinase inhibitors.

Putative Target Profile: EGFR Kinase

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, making it a well-established therapeutic target. A complete understanding of a putative EGFR inhibitor like this compound would require detailed investigation into its binding affinity and functional inhibition of both wild-type and clinically relevant mutant forms of the EGFR kinase.

Table 2.1: Hypothetical In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | Assay Type | IC50 (nM) | Ki (nM) |

| EGFR (Wild-Type) | TR-FRET Assay | Data N/A | Data N/A |

| EGFR (L858R) | Radiometric Assay | Data N/A | Data N/A |

| EGFR (T790M) | Caliper Mobility Shift | Data N/A | Data N/A |

| VEGFR2 | TR-FRET Assay | Data N/A | Data N/A |

| PDGFRβ | Radiometric Assay | Data N/A | Data N/A |

| SRC | Caliper Mobility Shift | Data N/A | Data N/A |

| ABL1 | TR-FRET Assay | Data N/A | Data N/A |

Note: This table is a template. No public data is available for this compound.

Experimental Protocols for Target Characterization

To ascertain the target specificity and selectivity of a kinase inhibitor, a tiered approach involving biochemical and cellular assays is typically employed.

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

3.1.1 Radiometric Kinase Assay (e.g., for EGFR)

-

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein by the kinase.

-

Protocol Outline:

-

Recombinant human EGFR kinase is incubated with a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1) and [γ-³³P]ATP in a kinase reaction buffer.

-

This compound, at varying concentrations, is added to the reaction mixture.

-

The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, typically by spotting onto a phosphocellulose membrane followed by washing.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

3.1.2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Principle: This non-radioactive assay format uses a lanthanide-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer that competes for binding to the antibody. Inhibition of the kinase results in a decrease in the FRET signal.

-

Protocol Outline:

-

The kinase, substrate, and ATP are incubated with the test compound.

-

After the kinase reaction, a detection solution containing a europium-labeled anti-phospho-substrate antibody and a fluorescent tracer is added.

-

The plate is incubated to allow for antibody binding.

-

The TR-FRET signal is read on a compatible plate reader.

-

Cell-based assays are crucial for confirming that a compound can engage its target in a physiological context and exert a biological effect.

3.2.1 Cellular Phosphorylation Assay (Western Blotting)

-

Principle: This assay measures the inhibition of target autophosphorylation in a cellular context.

-

Protocol Outline:

-

A cancer cell line with high EGFR expression (e.g., A431) is serum-starved and then treated with various concentrations of this compound for a specified time (e.g., 2 hours).

-

The cells are then stimulated with EGF to induce EGFR autophosphorylation.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated EGFR (pEGFR) and total EGFR.

-

The signal is detected via chemiluminescence, and the ratio of pEGFR to total EGFR is quantified.

-

3.2.2 Cell Proliferation Assay

-

Principle: This assay determines the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase for proliferation.

-

Protocol Outline:

-

EGFR-dependent cancer cells (e.g., NCI-H1975, carrying the L858R/T790M mutation) are seeded in 96-well plates.

-

The cells are treated with a serial dilution of this compound.

-

After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as resazurin (B115843) or CellTiter-Glo®.

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

-

Visualizations

The Role of Tankyrase Inhibitors in Non-Small Cell Lung Cancer: A Technical Guide

Disclaimer: No publicly available information was found for the compound "WAY-660222." This document focuses on the broader class of tankyrase inhibitors, which are relevant to the presumed target of the original query, and their role in non-small cell lung cancer (NSCLC).

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. While targeted therapies against driver mutations in genes like EGFR and ALK have improved outcomes for some patients, intrinsic and acquired resistance remains a significant challenge.[1][2] Emerging research has identified the Wnt/β-catenin and YAP signaling pathways as key contributors to NSCLC cell survival and resistance to therapies such as EGFR inhibitors.[1][3] Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, are critical positive regulators of these pathways, making them promising therapeutic targets in NSCLC.[4][5] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and relevant experimental protocols for tankyrase inhibitors in the context of NSCLC.

Mechanism of Action: Targeting the Wnt/β-catenin and YAP Signaling Pathways

Tankyrase inhibitors exert their anti-cancer effects primarily by modulating two key signaling cascades: the canonical Wnt/β-catenin pathway and the Hippo-YAP pathway.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote the degradation of Axin through a process called PARsylation (poly-ADP-ribosylation), which leads to the disassembly of the destruction complex and the stabilization and nuclear translocation of β-catenin.[4] Once in the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[6]

Tankyrase inhibitors, such as XAV939 and G007-LK, bind to the catalytic domain of tankyrases, preventing the PARsylation of Axin. This leads to the stabilization of Axin, reformation of the destruction complex, and subsequent degradation of β-catenin, thereby inhibiting Wnt/β-catenin signaling.[6]

Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibition.

Hippo-YAP Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. The core of the Hippo pathway is a kinase cascade that ultimately leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator Yes-associated protein (YAP). When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.

Tankyrases have been identified as positive regulators of YAP signaling.[3][7] They PARsylate angiomotin (AMOT) family proteins, which are negative regulators of YAP.[3] This PARsylation marks AMOT proteins for degradation by the E3 ubiquitin ligase RNF146. The degradation of AMOT proteins leads to the release and nuclear translocation of YAP.

By inhibiting tankyrase activity, compounds like TNKS656 prevent the degradation of AMOT proteins.[3] The stabilized AMOT proteins then sequester YAP in the cytoplasm, inhibiting its transcriptional activity and suppressing the expression of YAP target genes.[3][7]

Caption: Hippo-YAP signaling pathway and the mechanism of tankyrase inhibition.

Preclinical Data in Non-Small Cell Lung Cancer

A growing body of preclinical evidence supports the potential of tankyrase inhibitors as a therapeutic strategy for NSCLC, both as single agents and in combination with other targeted therapies.

In Vitro Efficacy

Tankyrase inhibitors have demonstrated anti-proliferative effects in various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for several tankyrase inhibitors are summarized in the table below.

| Tankyrase Inhibitor | NSCLC Cell Line | Assay Type | IC50 / GI50 | Reference(s) |

| XAV939 | A549 | MTT Assay | 12.3 µM | [8] |

| XAV939 | NCI-H446 (SCLC) | MTT Assay | 20.02 µM | [9] |

| G007-LK | ABC-1 | Proliferation Assay | GI50 < 200 nM | [10] |

| G007-LK | COLO 320DM (colorectal) | Proliferation Assay | GI50 = 0.43 µM | [11] |

| IWR-1-endo | L-cells (Wnt3A expressing) | Luciferase Reporter Assay | IC50 = 180 nM | [12] |

| IWR-1-endo | HEK293T | Luciferase Reporter Assay | IC50 = 26 nM | [12] |

Note: Data for colorectal (COLO 320DM) and other cell lines are included to provide a broader context of the inhibitors' potency.

Studies have shown that treatment with tankyrase inhibitors like XAV939 and IWR-1 leads to the stabilization of Axin and tankyrase proteins in NSCLC cell lines.[5][7] Furthermore, these inhibitors have been shown to repress the activity of Wnt-responsive luciferase reporter constructs, confirming their on-target effect on the Wnt/β-catenin pathway in lung cancer cells.[5][7]

Synergy with EGFR Inhibitors

A key finding in preclinical studies is the synergistic effect of tankyrase inhibitors with EGFR tyrosine kinase inhibitors (TKIs) in NSCLC. The Wnt/β-catenin pathway has been identified as a mechanism that protects NSCLC cells from EGFR inhibition.[1][2] Combination treatment of NSCLC cell lines with a tankyrase inhibitor (e.g., XAV939, AZ1366) and an EGFR inhibitor (e.g., gefitinib (B1684475), erlotinib) results in enhanced suppression of cell proliferation and colony formation compared to either agent alone.[2][13] Similarly, tankyrase inhibition has been shown to sensitize NSCLC cells to erlotinib (B232) through the inhibition of YAP signaling.[3][7]

In Vivo Efficacy

In vivo studies using mouse xenograft models of NSCLC have further validated the therapeutic potential of targeting tankyrases. Genetic knockdown of tankyrase in NSCLC cells was shown to repress tumor formation in murine xenograft and syngeneic models.[7] In a study using H322C NSCLC xenografts, knockdown of tankyrase sensitized tumors to gefitinib treatment.[14] Another study demonstrated that the combination of the tankyrase inhibitor AZ1366 with an EGFR inhibitor provided better tumor control and improved survival in an orthotopic mouse model of Wnt-responsive lung cancer.[6][13]

Experimental Protocols

This section provides detailed protocols for key experiments commonly used to evaluate the efficacy and mechanism of action of tankyrase inhibitors in NSCLC research.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of tankyrase inhibitors on the metabolic activity of NSCLC cells, which is an indicator of cell viability and proliferation.

Caption: Workflow for an MTT cell viability and proliferation assay.

Materials:

-

NSCLC cell lines (e.g., A549, H460, HCC827)

-

Complete culture medium

-

96-well cell culture plates

-

Tankyrase inhibitor stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count NSCLC cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]

-

Drug Treatment: Prepare serial dilutions of the tankyrase inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[17]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Expression

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the Wnt/β-catenin and YAP signaling pathways following treatment with tankyrase inhibitors.

Materials:

-

Treated and untreated NSCLC cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-YAP, anti-Axin1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation: Lyse the cell pellets in ice-cold RIPA buffer.[18] Determine the protein concentration of the lysates using a BCA assay.

-

Gel Electrophoresis: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[8]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[19]

-

Washing: Repeat the washing step as in step 6.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.[20]

-

Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities and normalize to a loading control like GAPDH.

Immunofluorescence for β-catenin Nuclear Translocation

This protocol is used to visualize the subcellular localization of β-catenin in NSCLC cells and to assess the effect of tankyrase inhibitors on its nuclear translocation.

Materials:

-

NSCLC cells grown on coverslips

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 1-5% BSA in PBS)

-

Primary antibody (anti-β-catenin)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed NSCLC cells on sterile coverslips in a multi-well plate. Treat the cells with the tankyrase inhibitor or vehicle control for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[12]

-

Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10-15 minutes at room temperature.[12]

-

Blocking: Wash the cells with PBS and block with blocking solution for 30-60 minutes at room temperature to reduce non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the cells with the primary anti-β-catenin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.[16]

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.[11]

-

Washing: Repeat the washing step as in step 6.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.[16]

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images and analyze the subcellular localization of β-catenin.

In Vivo Xenograft Model

This protocol describes the establishment of a patient-derived xenograft (PDX) model of NSCLC and its use for evaluating the in vivo efficacy of tankyrase inhibitors.

Caption: Workflow for a patient-derived xenograft (PDX) study.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID, NSG)

-

Freshly resected NSCLC tumor tissue

-

Surgical instruments

-

Matrigel (optional)

-

Tankyrase inhibitor formulation for in vivo administration

-

Calipers

Procedure:

-

PDX Establishment: Obtain fresh, sterile tumor tissue from a NSCLC patient.[9] In a sterile environment, divide the tumor into small fragments (2-3 mm³). Implant one or two fragments subcutaneously into the flank of each immunodeficient mouse.

-

Tumor Growth and Passaging: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers twice a week. When the tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and harvest the tumors.[15] A portion of the tumor can be used for further passaging into new mice to expand the cohort.

-

Drug Efficacy Study: Once a cohort of mice with established tumors of a certain size (e.g., 100-200 mm³) is available, randomize the mice into treatment groups (e.g., vehicle control, tankyrase inhibitor, combination therapy).

-

Treatment Administration: Administer the treatments to the mice according to the desired schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Measure tumor volumes and mouse body weights at regular intervals (e.g., twice a week).

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group. The tumors can be further processed for histological or molecular analysis.

Clinical Landscape

As of the latest available information, there are no specific clinical trials listed on major clinical trial registries for tankyrase inhibitors in the treatment of non-small cell lung cancer. The development of these inhibitors for NSCLC is still in the preclinical phase. However, given the strong preclinical rationale, particularly in combination with EGFR inhibitors, clinical investigation of tankyrase inhibitors in NSCLC may be a future direction.

Conclusion

Tankyrase inhibitors represent a promising therapeutic strategy for non-small cell lung cancer by targeting the Wnt/β-catenin and YAP signaling pathways, which are implicated in tumor cell survival and resistance to targeted therapies. Preclinical studies have demonstrated their efficacy both in vitro and in vivo, especially in combination with EGFR inhibitors. Further research is warranted to identify predictive biomarkers for sensitivity to tankyrase inhibition and to advance these agents into clinical trials for NSCLC patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Tankyrase 2 promotes lung cancer cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ibidi.com [ibidi.com]

- 11. arigobio.com [arigobio.com]

- 12. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. biotium.com [biotium.com]

- 16. bio-rad.com [bio-rad.com]

- 17. origene.com [origene.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 20. benchchem.com [benchchem.com]

- 21. Tumor growth inhibition‐overall survival modeling in non‐small cell lung cancer: A case study from GEMSTONE‐302 - PMC [pmc.ncbi.nlm.nih.gov]

WAY-660222: Unraveling the Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-660222 is a small molecule that has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This technical guide aims to provide a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound. However, it is critical to note that publicly available information on this compound is exceedingly scarce. Despite extensive searches of scientific literature and patent databases, no detailed preclinical or clinical studies outlining its absorption, distribution, metabolism, and excretion (ADME) properties, or its specific mechanism of action and in vivo efficacy, have been found. This guide, therefore, serves to highlight the current knowledge gaps and provide a framework for the types of studies that would be necessary to elucidate the full pharmacological profile of this compound.

Introduction

This compound is a synthetic organic compound with the chemical formula C₁₉H₁₃FO. Its potential as an EGFR kinase inhibitor suggests it may have applications in the treatment of various cancers where EGFR signaling is dysregulated. The development of any new therapeutic agent hinges on a thorough understanding of its pharmacokinetic and pharmacodynamic properties. This guide is intended to be a living document, to be updated as new data on this compound emerges.

Pharmacokinetics (PK)

The study of pharmacokinetics involves the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). As of the latest literature review, no specific in vitro or in vivo ADME data for this compound has been published. The following sections outline the key pharmacokinetic parameters that would need to be determined.

Absorption

To understand the oral bioavailability of this compound, the following parameters would need to be investigated:

-

Solubility: The solubility of this compound in physiological buffers would be a primary determinant of its oral absorption.

-

Permeability: In vitro models, such as Caco-2 cell monolayers, would be required to assess its permeability across the intestinal epithelium.

-

Bioavailability: In vivo studies in animal models would be necessary to determine the fraction of an orally administered dose that reaches systemic circulation.

Distribution

The distribution of a drug determines its concentration at the site of action and in other tissues. Key distribution parameters to be determined for this compound include:

-

Plasma Protein Binding: The extent to which this compound binds to plasma proteins such as albumin would influence its free drug concentration and tissue distribution.

-

Volume of Distribution (Vd): This parameter would indicate the extent of drug distribution into tissues versus plasma.

-

Tissue Distribution: Studies in animal models would be required to understand the concentration of this compound in target tissues (e.g., tumors) and potential sites of toxicity.

Metabolism

Understanding the metabolic fate of this compound is crucial for predicting its half-life and potential for drug-drug interactions.

-

Metabolic Stability: In vitro assays using liver microsomes or hepatocytes would be needed to assess its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

-

Metabolite Identification: Identification of the major metabolites of this compound would be essential to determine if they are active or inactive.

Excretion

The routes of elimination of this compound and its metabolites from the body would need to be characterized.

-

Routes of Excretion: Studies to determine the primary route of excretion (e.g., renal or fecal) would be necessary.

-

Clearance (CL): This parameter would quantify the rate of drug removal from the body.

-

Half-life (t½): The elimination half-life would determine the dosing frequency.

Table 1: Essential Pharmacokinetic Parameters for this compound (Data Not Currently Available)

| Parameter | Description |

| Absorption | |

| Solubility (µg/mL) | Concentration at which the drug is saturated in a solution. |

| Permeability (Papp) | Rate of passage through a membrane. |

| Bioavailability (%) | Fraction of administered dose reaching systemic circulation. |

| Tmax (h) | Time to reach maximum plasma concentration. |

| Cmax (ng/mL) | Maximum plasma concentration. |

| Distribution | |

| Plasma Protein Binding (%) | Percentage of drug bound to plasma proteins. |

| Volume of Distribution (L/kg) | Apparent volume into which the drug is distributed. |

| Metabolism | |

| In vitro half-life (min) | Time for 50% of the drug to be metabolized in vitro. |

| Major Metabolizing Enzymes | Specific CYP enzymes responsible for metabolism. |

| Excretion | |

| Clearance (mL/min/kg) | Volume of plasma cleared of the drug per unit time. |

| Elimination Half-life (h) | Time for the plasma concentration to decrease by half. |

| Route of Excretion | Primary pathway of elimination from the body (e.g., renal, fecal). |

Pharmacodynamics (PD)

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. While this compound is suggested to be an EGFR inhibitor, specific details of its mechanism of action are not publicly available.

Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades that promote cell proliferation, survival, and migration. Inhibitors of EGFR can block these pathways, leading to anti-tumor effects.

Diagram 1: General EGFR Signaling Pathway

Caption: A simplified diagram of the EGFR signaling pathway and the putative point of inhibition by this compound.

Target Engagement and In Vitro Activity

To confirm this compound as an EGFR inhibitor, the following studies would be essential:

-

Kinase Assays: Biochemical assays to determine the IC₅₀ value of this compound against EGFR and other related kinases to assess its potency and selectivity.

-

Cellular Assays: Studies using cancer cell lines that overexpress EGFR to evaluate the effect of this compound on cell proliferation, apoptosis, and downstream signaling pathways (e.g., phosphorylation of ERK and AKT).

Table 2: Key Pharmacodynamic Parameters for this compound (Data Not Currently Available)

| Parameter | Description |

| IC₅₀ (EGFR) (nM) | Concentration for 50% inhibition of EGFR kinase activity. |

| Kinase Selectivity | Profile of inhibitory activity against a panel of other kinases. |

| Cell Proliferation GI₅₀ (nM) | Concentration for 50% inhibition of cancer cell line growth. |

Experimental Protocols

As no specific experimental data for this compound is available, this section outlines general methodologies that would be employed to characterize its PK and PD properties.

In Vitro Pharmacokinetic Assays

-

Kinetic Solubility: A standard assay would involve adding the compound to a buffered solution at various concentrations and measuring the amount that remains in solution after a set incubation time, typically by LC-MS/MS.

-

Caco-2 Permeability Assay: Caco-2 cells would be grown to form a confluent monolayer on a semipermeable membrane. The compound would be added to either the apical or basolateral side, and its appearance on the opposite side would be measured over time by LC-MS/MS.

-

Metabolic Stability Assay: The compound would be incubated with liver microsomes or hepatocytes in the presence of NADPH. The disappearance of the parent compound over time would be monitored by LC-MS/MS to determine its intrinsic clearance.

Diagram 2: General Workflow for In Vitro ADME Screening

Caption: A generalized workflow for the initial in vitro ADME assessment of a compound like this compound.

In Vivo Pharmacokinetic Studies

-

Animal Models: Typically, rodents (mice or rats) are used for initial PK studies.

-

Dosing: The compound would be administered via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Blood samples would be collected at various time points post-dosing.

-

Bioanalysis: Plasma concentrations of the compound would be determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC, t½, CL, Vd, and bioavailability) would be calculated using non-compartmental analysis.

In Vitro Pharmacodynamic Assays

-

Enzymatic Assays: Recombinant EGFR kinase would be incubated with ATP and a substrate in the presence of varying concentrations of this compound. The inhibition of substrate phosphorylation would be measured.

-

Western Blotting: Cancer cells would be treated with this compound, and cell lysates would be analyzed by Western blotting to assess the phosphorylation status of EGFR and its downstream targets like ERK and AKT.

Conclusion and Future Directions

The current body of public knowledge on the pharmacokinetics and pharmacodynamics of this compound is virtually non-existent. While its chemical structure is known and it is commercially available for research purposes, the critical data required to assess its potential as a therapeutic agent is missing. Future research should prioritize the systematic evaluation of its ADME properties and a thorough characterization of its in vitro and in vivo activity as an EGFR inhibitor. The generation of this data will be paramount to determining whether this compound warrants further development as a potential anti-cancer agent. Researchers in the field are encouraged to publish their findings to contribute to a collective understanding of this molecule.

Unveiling the In Vitro Profile of WAY-660222: A Technical Guide for Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-660222 has been identified by chemical suppliers as a potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitor with potential antitumor activity. As a novel compound, its preclinical in vitro characterization is a critical first step in the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the core in vitro studies essential for elucidating the mechanism of action, potency, and cellular effects of a putative EGFR inhibitor like this compound. While specific experimental data for this compound is not publicly available at the time of this writing, this document outlines the standard methodologies and data presentation required for a thorough preliminary investigation.

Quantitative Data Summary

A crucial aspect of in vitro characterization is the generation of quantitative data to determine the potency and selectivity of the compound. This data is typically summarized in a clear, tabular format to facilitate comparison with reference compounds. The following table represents a template for presenting such data for this compound.

| Assay Type | Target | Metric | This compound Value (nM) | Reference Inhibitor (e.g., Erlotinib) Value (nM) |

| Biochemical Assay | Wild-Type EGFR Kinase | IC50 | Data not available | Literature value |

| L858R Mutant EGFR Kinase | IC50 | Data not available | Literature value | |

| T790M Mutant EGFR Kinase | IC50 | Data not available | Literature value | |

| Cell-Based Assay | A431 (EGFR overexpressing) | GI50 | Data not available | Literature value |

| HCC827 (EGFR exon 19 del) | GI50 | Data not available | Literature value | |

| H1975 (EGFR L858R/T790M) | GI50 | Data not available | Literature value | |

| Binding Assay | Wild-Type EGFR | Kd or Ki | Data not available | Literature value |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition concentration. Kd: Dissociation constant. Ki: Inhibition constant.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable in vitro studies. Below are standard methodologies for key experiments in the evaluation of an EGFR inhibitor.

EGFR Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR kinase (wild-type and clinically relevant mutants).

Methodology:

-

Reagents and Materials:

-

Recombinant human EGFR kinase (wild-type, L858R, T790M mutants)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at Km concentration for each kinase)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (serially diluted in DMSO)

-

Reference inhibitor (e.g., Erlotinib)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

-

-

Procedure:

-

Add 2.5 µL of 4x compound solution (this compound or reference inhibitor) to the wells of a 384-well plate.

-

Add 2.5 µL of 4x enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Add 5 µL of 2x substrate/ATP mixture to initiate the reaction.

-

Incubate for 1 hour at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Read luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

-

Cell Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with varying EGFR status.

Methodology:

-

Cell Lines:

-

A431 (epidermoid carcinoma, EGFR overexpression)

-

HCC827 (non-small cell lung cancer, EGFR exon 19 deletion)

-

H1975 (non-small cell lung cancer, EGFR L858R/T790M mutation)

-

-

Reagents and Materials:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted in DMSO)

-

Reference inhibitor (e.g., Erlotinib)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear bottom, white-walled plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a reference inhibitor. Include a DMSO-only control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent growth inhibition relative to DMSO-treated cells.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the GI50 value using a non-linear regression curve fit.

-

Mandatory Visualizations

Diagrams are essential for visually communicating complex biological pathways and experimental procedures.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a cell-based proliferation assay.

Conclusion

The preliminary in vitro evaluation of a novel compound such as this compound is a data-driven process that requires rigorous and standardized methodologies. The experimental protocols and data presentation formats outlined in this guide provide a framework for the initial characterization of its potential as an EGFR kinase inhibitor. The successful execution of these studies will furnish the critical data necessary to make informed decisions regarding the continued development of this compound as a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols: WAY-660222 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a cell-based assay to characterize the activity of WAY-660222, a modulator of the G-protein coupled receptor 103 (GPR103), also known as the pyroglutamylated RF-amide peptide receptor (QRFPR). The protocol is designed for researchers in drug discovery and development to assess the potency and efficacy of this compound and related compounds.

Introduction

This compound is a molecule that has been identified to interact with GPR103. The natural ligands for this receptor are the neuropeptides 26RFa (QRFP) and 43RFa.[1][2][3] GPR103 is involved in a variety of physiological processes, including the regulation of food intake, energy homeostasis, and bone mineralization.[2][4] Upon activation, GPR103 can couple to different G-proteins, primarily Gi/o and/or Gq.[4] This coupling leads to downstream signaling events such as the inhibition of cyclic AMP (cAMP) formation and an increase in intracellular calcium ([Ca2+]i) concentration.[4]

This protocol describes a method to quantify the agonist or antagonist activity of this compound by measuring changes in intracellular calcium levels in a recombinant cell line expressing human GPR103.

Signaling Pathway of GPR103

The activation of GPR103 by an agonist, such as the endogenous ligand 26RFa or a synthetic compound like this compound, initiates a signaling cascade. In the case of Gq coupling, the activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Figure 1: Simplified GPR103 signaling pathway via Gq protein coupling.

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents:

-

Cell Line: HEK293 or CHO cells stably expressing human GPR103.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells (optional but recommended).

-

This compound: Test compound.

-

Reference Agonist: 26RFa peptide.

-

Reference Antagonist: (If testing for antagonism).

-

Plate Reader: A fluorescence plate reader with bottom-read capability and automated injection, equipped with appropriate filters for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

-

96-well Plates: Black-walled, clear-bottom plates suitable for fluorescence measurements.

Experimental Workflow:

Figure 2: Experimental workflow for the intracellular calcium mobilization assay.

Procedure:

-

Cell Seeding:

-

Harvest GPR103-expressing cells and adjust the cell density.

-

Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 to 80,000 cells per well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Dye Loading:

-

Prepare the dye loading solution by diluting the calcium indicator dye (e.g., Fluo-4 AM to a final concentration of 2-5 µM) in Assay Buffer. Probenecid can be added to this solution (e.g., 2.5 mM).

-

Aspirate the cell culture medium from the wells.

-

Gently add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[5]

-

Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for the dose-response curve. Prepare the reference agonist (26RFa) in a similar manner. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting cell viability.

-

-

Fluorescence Measurement:

-

Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye.

-

Program the reader to perform a bottom-read kinetic measurement.

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

Use the plate reader's injector to add 20-25 µL of the compound dilutions to the wells.

-

Continue to measure the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the data to the response of a maximal concentration of the reference agonist (26RFa) and a vehicle control.

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

Alternative Protocol: cAMP Assay

As GPR103 can also couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels, a cAMP assay can be used as an alternative or complementary method.

Brief Protocol:

-

Seed GPR103-expressing cells in a suitable plate format.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin.

-

Treat the cells with different concentrations of this compound.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

A decrease in forskolin-stimulated cAMP levels upon treatment with this compound would indicate Gi-coupled agonistic activity.

Data Presentation

Quantitative data from the cell-based assays should be summarized in a clear and structured format to allow for easy comparison of different compounds or experimental conditions.

Table 1: Potency and Efficacy of this compound at GPR103

| Compound | Assay Type | Parameter | Value | n (replicates) |

| This compound | Calcium Mobilization | EC50 | [Enter Value] µM | [Enter Number] |

| Emax (% of 26RFa) | [Enter Value] % | [Enter Number] | ||

| 26RFa (Reference Agonist) | Calcium Mobilization | EC50 | [Enter Value] nM | [Enter Number] |

| Emax | 100% | [Enter Number] | ||

| This compound | cAMP Inhibition | IC50 | [Enter Value] µM | [Enter Number] |

| Imax (% Inhibition) | [Enter Value] % | [Enter Number] |

Notes:

-

Storage of this compound: this compound is typically supplied as a solid or in a solvent like DMSO.[5][6] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6][7][8]

-

Quality Control: It is essential to run appropriate controls in each experiment, including a vehicle control (e.g., DMSO), a positive control with a known agonist (26RFa), and a negative control with untransfected cells to ensure the observed response is specific to GPR103 activation.

-

Troubleshooting: Common issues include low signal-to-background ratio, high well-to-well variability, and cytotoxicity at high compound concentrations. These can often be addressed by optimizing cell density, dye loading conditions, and compound concentrations.

References

- 1. karger.com [karger.com]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. The hypothalamic RFamide, QRFP, increases feeding and locomotor activity: The role of Gpr103 and orexin receptors | PLOS One [journals.plos.org]

- 4. Molecular basis of agonist docking in a human GPR103 homology model by site-directed mutagenesis and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for WAY-660222 in a Preclinical Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of WAY-660222, a potent and selective epidermal growth factor receptor (EGFR) kinase inhibitor, in an in vivo xenograft model. The following protocols and data are synthesized from established methodologies for evaluating EGFR inhibitors and serve as a detailed framework for efficacy, pharmacokinetic, and pharmacodynamic studies.

Introduction